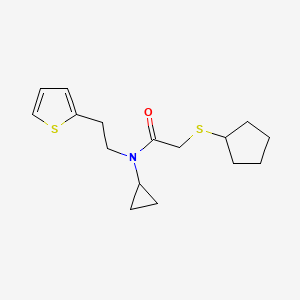

![molecular formula C19H21Cl2N5O2S B2538083 1-(4-((3,4-二氯苯基)(2-乙基-6-羟基噻唑并[3,2-b][1,2,4]三唑-5-基)甲基)哌嗪-1-基)乙酮 CAS No. 886916-64-9](/img/structure/B2538083.png)

1-(4-((3,4-二氯苯基)(2-乙基-6-羟基噻唑并[3,2-b][1,2,4]三唑-5-基)甲基)哌嗪-1-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

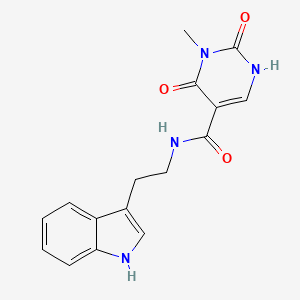

The compound appears to be a complex molecule that may be related to the field of heterocyclic chemistry, involving a piperazine backbone substituted with various functional groups. The molecule includes a thiazolo[3,2-b][1,2,4]triazole moiety, which is a fused heterocyclic system known for its potential biological activity, and a dichlorophenyl group, which could contribute to the molecule's physicochemical properties.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, the electrochemical synthesis of arylthiobenzazoles has been achieved by the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles such as 2-mercaptobenzothiazole . This method involves the generation of a p-quinone imine intermediate that undergoes a Michael addition reaction with 2-SH-benzazoles. Although the specific compound of interest is not mentioned, the described electrochemical approach could potentially be adapted for its synthesis by selecting appropriate nucleophiles and reaction conditions.

Molecular Structure Analysis

The molecular structure of the compound likely features a piperazine ring, which is a common scaffold in pharmaceutical chemistry due to its versatility and ability to engage in various interactions. The presence of a thiazolo[1,2,4]triazole moiety suggests that the compound could exhibit interesting electronic properties due to the presence of multiple nitrogen and sulfur atoms within the heterocyclic system. The dichlorophenyl group could influence the molecule's electronic distribution and steric profile, potentially affecting its reactivity and binding properties.

Chemical Reactions Analysis

The compound's reactivity could be influenced by the presence of the electron-deficient chloromethyloxadiazole moiety, as described in the synthesis of [1,2,4]triazolo[4,3-α]piperazines . The chloromethyloxadiazoles are highly reactive and can undergo condensation with ethylenediamines, suggesting that similar reactivity might be expected with the compound . The NMR studies mentioned in the paper provide insights into the activation mechanism of these electron-deficient groups, which could be relevant for understanding the chemical behavior of the compound under study.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not detailed in the provided papers, we can infer that the molecule's solubility, stability, and reactivity would be influenced by its functional groups. The presence of a hydroxy group could confer some degree of hydrophilicity, while the dichlorophenyl and thiazolo[1,2,4]triazole moieties could contribute to the molecule's lipophilicity and potential for forming hydrogen bonds or other non-covalent interactions. The electrochemical properties, as suggested by the synthesis methods, could also be an important aspect of the compound's behavior in various environments.

科学研究应用

抗菌活性

1,2,4-三唑衍生物(包括含有哌嗪部分的衍生物)的研究显示出有希望的抗菌性能。例如,Bektaş 等人(2007 年)合成了新的 1,2,4-三唑衍生物并评估了它们的抗菌活性,发现一些化合物对各种微生物具有良好至中等的活性 (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007)。同样,Gan、Fang 和 Zhou(2010 年)设计了含唑的哌嗪衍生物,它们在体外显示出显着的抗菌和抗真菌活性,突出了这些化合物在对抗微生物感染方面的潜力 (Gan, Fang, & Zhou, 2010)。

抗肿瘤活性

具有哌嗪基团的 1,2,4-三唑衍生物也已对其抗肿瘤潜力进行了评估。Yurttaş 等人(2014 年)研究了带有哌嗪酰胺部分的 1,2,4-三嗪衍生物对乳腺癌细胞的抗肿瘤活性,确定了具有与顺铂相当的有希望的抗增殖作用的化合物 (Yurttaş, Demirayak, Ilgın, & Atlı, 2014)。Hakobyan 等人(2020 年)的另一项研究重点是基于哌嗪的叔氨基醇及其二盐酸盐的合成,证明了它们在体外抑制肿瘤 DNA 甲基化过程的有效性 (Hakobyan, Hovasyan, Nersesyan, Agaronyan, Danielyan, Panosyan, Gevorgyan, & Oganesyan, 2020)。

抗真菌活性

1,2,4-三唑类新化合物的合成,例如那些结合哌嗪核心的化合物,已经产生了潜在的抗真菌剂。Volkova、Levshin 和 Perlovich(2020 年)研究了一种名为 L-173 的新型抗真菌化合物,研究了其药理学相关特性,包括在生物相关溶剂中的溶解度和分配,提供了将其用作抗真菌剂的见解 (Volkova, Levshin, & Perlovich, 2020)。

属性

IUPAC Name |

1-[4-[(3,4-dichlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21Cl2N5O2S/c1-3-15-22-19-26(23-15)18(28)17(29-19)16(12-4-5-13(20)14(21)10-12)25-8-6-24(7-9-25)11(2)27/h4-5,10,16,28H,3,6-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALDTNMYLRDTSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)Cl)Cl)N4CCN(CC4)C(=O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Cl2N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((3,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-Methoxypyridin-3-yl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B2538000.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2538007.png)

![Methyl (2-(4-phenylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate](/img/structure/B2538010.png)

![5-[(E)-2-[1-[(4-Methoxyphenyl)methyl]triazol-4-yl]ethenyl]pyrazine-2-carbonitrile](/img/structure/B2538014.png)

![7-Oxa-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B2538016.png)

![(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B2538018.png)

![Methyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate](/img/structure/B2538020.png)

![1-ethyl-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2538022.png)